Chymase-IN-2 -

Chymase-IN-2

Catalog Number: EVT-255495
CAS Number:
Molecular Formula: C19H15ClF2NO3PS
Molecular Weight: 441.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl- (compound 3) is a chymase modulator which is useful in the treatment of inflammatory and serine protease mediated disorders.
Source and Classification

Chymase-IN-2 is classified as a serine protease inhibitor. It specifically targets chymase, which is predominantly found in mast cells and is involved in various physiological and pathological processes, including inflammation and tissue remodeling. The compound's development is rooted in the need to modulate the effects of angiotensin II, particularly in conditions where its overproduction contributes to cardiovascular dysfunction.

Synthesis Analysis

The synthesis of Chymase-IN-2 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The synthesis process includes several key steps:

  1. Preparation of Resins: Wang resins are commonly used for attaching the first amino acid.
  2. Fmoc Chemistry: The Fmoc (9-fluorenylmethoxycarbonyl) strategy protects the amino groups during synthesis.
  3. Deprotection: The Fmoc group is removed using a base, allowing for the next amino acid to be added.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and purified using high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
  5. Characterization: The final product is characterized using high-resolution electrospray ionization mass spectrometry to confirm its molecular weight and structure .
Molecular Structure Analysis

Chymase-IN-2 exhibits a complex molecular structure typical of peptide inhibitors. Its active site contains a Ser-His-Asp catalytic triad, essential for its inhibitory function against chymase. The specific arrangement of amino acids within Chymase-IN-2 allows it to effectively mimic substrate interactions with chymase, thereby blocking its enzymatic activity.

Chemical Reactions Analysis

Chymase-IN-2 primarily participates in competitive inhibition reactions with chymase. By binding to the active site of chymase, it prevents the enzyme from converting angiotensin I into angiotensin II. This inhibition can be quantified by measuring changes in substrate conversion rates in the presence of the inhibitor compared to controls without it. The effectiveness of Chymase-IN-2 is often assessed through kinetic studies, determining parameters such as KiK_i (inhibition constant) and VmaxV_{max} (maximum reaction velocity) .

Mechanism of Action

The mechanism of action for Chymase-IN-2 involves:

  1. Competitive Inhibition: By mimicking angiotensin I, Chymase-IN-2 competes with this substrate for binding to chymase.
  2. Disruption of Angiotensin II Formation: By inhibiting chymase activity, Chymase-IN-2 reduces levels of angiotensin II, which is implicated in vasoconstriction and blood pressure elevation.
  3. Potential Cardioprotective Effects: Lowering angiotensin II levels can lead to reduced cardiac remodeling and improved outcomes in hypertensive states .
Physical and Chemical Properties Analysis

Chymase-IN-2 possesses distinct physical and chemical properties that influence its efficacy as an inhibitor:

  • Molecular Weight: Typically around 500 Da, which facilitates cellular uptake.
  • Solubility: Soluble in aqueous buffers at physiological pH, enhancing bioavailability.
  • Stability: Stable under physiological conditions but may require careful handling to maintain integrity during storage and use.

These properties are crucial for its application in biological systems and therapeutic settings.

Applications

Chymase-IN-2 has significant potential applications in:

  1. Cardiovascular Disease Management: As an antihypertensive agent by reducing angiotensin II levels.
  2. Research Tools: Useful in studying the role of chymase in various pathophysiological conditions, including inflammation and tissue remodeling.
  3. Therapeutic Development: Potentially leading to new treatments for conditions exacerbated by elevated angiotensin II levels, such as heart failure and chronic kidney disease .
Chymase Biology and Pathophysiological Relevance

Chymase as a Mast Cell-Derived Serine Protease: Functional Classification and Isoform Specificity

Chymase (EC 3.4.21.39) is a ~30 kDa serine protease predominantly stored in mast cell secretory granules, where it accounts for up to 25% of total cellular protein content. Synthesized as an inactive pro-chymase, its activation requires dipeptidyl peptidase I (DPPI), a thiol proteinase that processes the enzyme within the acidic (pH 5.5) granular environment. Upon release into the extracellular space (pH 7.4), chymase achieves optimal enzymatic activity. Human mast cells are classified based on protease expression: MCT cells contain only tryptase, while MCTC cells co-express tryptase and chymase. These MCTC cells reside primarily in connective tissues and submucosal regions, positioning chymase at critical tissue-environment interfaces [1] [6].

Humans possess a single α-chymase gene (CMA1), whereas rodents exhibit greater complexity with multiple isoforms. Mice express several chymases, including mouse mast cell protease-4 (mMCP-4) and mMCP-5. Despite mMCP-5 having higher sequence homology to human chymase, mMCP-4 serves as its functional ortholog due to comparable tissue distribution in connective tissue mast cells, chymotryptic substrate specificity (cleavage after aromatic amino acids), and proteoglycan-binding characteristics. This conservation is evolutionarily significant, with similar chymotryptic enzymes identified in monotremes like the platypus, indicating preservation of function for over 200 million years [2] [7] [10].

Table 1: Chymase Isoforms Across Species

SpeciesIsoform TypeKey IsoformFunctional Similarity to Human α-ChymasePrimary Specificity
Humanα-chymaseCMA1ReferenceAromatic (Phe, Tyr, Trp)
Mouseβ-chymasemMCP-4High (Functional ortholog)Aromatic (Phe, Tyr)
Mouseα-chymasemMCP-5Low (Elastase-like activity)Aliphatic (Leu, Val)
Ratβ-chymaserMCP-1ModerateAromatic/Aliphatic
PlatypusChymase-likeGzmBHighAromatic (Tyr, Phe)

Chymase exhibits stringent substrate recognition, cleaving after aromatic residues (Phe, Tyr, Trp) with a distinct preference for Tyr and Phe over Trp. Its extended specificity involves preferences at flanking positions: aliphatic residues (Val, Ala, Leu) in P2-P4 positions N-terminal to the cleavage site, Ser in P1', and acidic residues (Asp, Glu) in P2' [2]. This specificity profile (Gly/Leu/Val-Val/Ala/Leu-Ala/Val/Leu-Tyr/Phe↓Ser-Asp/Glu-Ala/Val/Gly) enables precise identification of physiological substrates and differentiates it from neutrophil cathepsin G and pancreatic chymotrypsin.

ACE-Independent Angiotensin II Generation: Catalytic Mechanisms and Tissue-Specific Dynamics

Chymase represents the most efficient angiotensin II (Ang II)-forming enzyme in human tissues, boasting a catalytic efficiency 20-fold greater than angiotensin-converting enzyme (ACE). Unlike ACE, which functions in the circulatory system, chymase operates primarily within tissues, generating Ang II locally without significant systemic effects. This tissue-specific Ang II generation occurs independently of ACE inhibition, explaining the "ACE escape" phenomenon observed in patients undergoing long-term ACE inhibitor therapy, where up to 40% of Ang II formation continues unabated [1] [3] [8].

The enzymatic process involves chymase cleaving the Phe⁸-His⁹ bond of Angiotensin I (Ang I; DRVYIHPFHL) to yield Ang II (DRVYIHPF). Crucially, chymase does not degrade Ang II further, unlike rodent β-chymases, which act as Ang II-inactivating enzymes. This species-specific functionality underscores the importance of translational research using appropriate models. In human cardiac tissue, chymase contributes up to 75% of local Ang II production, particularly significant in contexts like myocardial infarction where chymase activity increases rapidly (within 1 day) and persists for over 56 days, outpacing ACE upregulation [1] [3] [9].

Aging amplifies chymase-dependent Ang II pathways. In aged rat hearts, increased chymase expression and activity correlate with elevated cardiac Ang II levels despite reduced ACE expression. This shift drives oxidative stress via NADPH oxidase (Nox) activation. Chronic exercise reverses this effect by suppressing chymase/Ang II/AT1R/Nox signaling while enhancing the protective ACE2/Ang 1-7/MasR axis, highlighting chymase's pathophysiological relevance in age-related cardiovascular deterioration [3].

Table 2: Dynamics of Angiotensin II Generation Pathways

CharacteristicChymase PathwayACE PathwayClinical Implication
Catalytic Efficiency20-fold higher than ACEBaselineExplains incomplete RAS blockade
Tissue vs. SystemicStrictly tissue-basedBoth systemic and tissueLocal tissue remodeling effects
Sensitivity to ACEiResistantInhibited"ACE escape" phenomenon
Species SpecificityHumans: Ang II forming; Rodents: Ang II degradingConserved Ang II formationCritical for translational models
Aging EffectIncreased expression/activityDecreased expressionContributor to age-related CVD

Chymase in Extracellular Matrix Remodeling: Interactions with MMPs and TGF-β Signaling

Beyond Ang II generation, chymase profoundly influences tissue architecture through extracellular matrix (ECM) remodeling. It directly degrades matricellular components like fibronectin and laminin—critical for cell adhesion and survival—and indirectly modulates ECM turnover by activating key proteolytic systems. Chymase is a potent activator of matrix metalloproteinases (MMPs), particularly pro-MMP-9, facilitating its conversion to the active gelatinase form. This activation contributes to pathological processes such as atherosclerotic plaque destabilization, aortic aneurysm formation, and ventricular remodeling post-myocardial infarction [1] [3] [6].

Chymase also activates latent transforming growth factor-β (TGF-β) by cleaving its binding protein. TGF-β is a master regulator of fibrosis, promoting fibroblast-to-myofibroblast differentiation and collagen deposition. This pro-fibrotic conversion is evident in diverse pathologies:

  • Cardiac fibrosis: Chymase-mediated TGF-β activation enhances collagen synthesis in cardiac fibroblasts.
  • Pulmonary fibrosis: Bleomycin-induced lung fibrosis is attenuated in mMCP-4 knockout mice.
  • Keloid formation: Dysregulated chymase activity contributes to excessive collagen deposition in skin [1] [6] [10].

Paradoxically, chymase can exert anti-fibrotic effects under specific conditions. mMCP-4 knockout mice exhibit increased baseline collagen and fibronectin in lungs and skin, attributed to reduced MMP-2/-9 activation and impaired fibronectin degradation. This dual role underscores chymase's contextual functionality—its net effect on ECM homeostasis depends on the microenvironment, timing of release, and disease state [1] [10].

Mast Cell Chymase in Inflammatory and Fibrotic Pathways: Implications for Vascular and Organ Pathologies

Chymase integrates into broader inflammatory cascades through multiple mechanisms. It stimulates mast cell chemotaxis and degranulation by activating kallikrein, which generates bradykinin. Furthermore, it processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and converts stem cell factor (SCF) to its active form, amplifying mast cell recruitment and activation in a self-perpetuating inflammatory loop [1] [6] [9].

In vascular pathologies, chymase contributes to endothelial dysfunction, vasoconstriction, and plaque instability:

  • Atherosclerosis: Chymase-positive mast cells infiltrate human atherosclerotic plaques. Inhibition with RO5066852 reduces plaque progression and hemorrhage in ApoE⁻/⁻ mice by suppressing MMP-mediated cap degradation [6].
  • Aortic Aneurysm: Chymase activates MMPs in human aneurysmal tissue, degrading elastic lamellae. Genetic deletion of mMCP-4 significantly attenuates aneurysm formation in elastase-perfusion models [1] [6].
  • Vascular Hyperplasia: In saphenous vein grafts, chymase induces intimal hyperplasia via Ang II-dependent smooth muscle proliferation. NK3201 (chymase inhibitor) reduces graft thickening [9].

Renal pathologies similarly involve chymase-driven inflammation and fibrosis. In diabetic nephropathy, hypertensive nephropathy, and polycystic kidney disease, chymase generates intrarenal Ang II independently of ACE, promoting glomerulosclerosis and tubulointerstitial fibrosis. Notably, peptide RIY (rapakinin), a rapeseed-derived chymase inhibitor, reduces glomerulosclerosis indices in spontaneously hypertensive rats (SHRs), suggesting renoprotective potential through chymase blockade [8] [10].

Table 3: Chymase in Tissue Remodeling and Disease Pathogenesis

Pathological ProcessChymase MechanismKey Substrates/EffectorsIn Vivo Evidence
Atherosclerotic Plaque DestabilizationMMP-9 activationPro-MMP-9 → Active MMP-9RO5066852 reduces plaque progression in ApoE⁻/⁻ mice
Aortic Aneurysm ExpansionElastin degradationECM proteins, pro-MMPsmMCP-4 KO mice resist aneurysm
Cardiac Fibrosis Post-MITGF-β activationLatent TGF-β → Active TGF-βChymase inhibition reduces fibrosis in hamsters
Keloid FormationImbalanced ECM turnoverCollagen I/III, TGF-βElevated chymase in human keloid tissue
Diabetic NephropathyIntrarenal Ang II generationAng I → Ang IIGlomerulosclerosis reduced by RIY peptide in SHR

Properties

Product Name

Chymase-IN-2

IUPAC Name

[1-(5-chloro-1-benzothiophen-3-yl)-2-[[(E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-methylphosphinic acid

Molecular Formula

C19H15ClF2NO3PS

Molecular Weight

441.8 g/mol

InChI

InChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+

InChI Key

SEXLHAASDZPHOM-VOTSOKGWSA-N

SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O

Synonyms

Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl-

Canonical SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O

Isomeric SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N/C=C/C3=CC(=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.